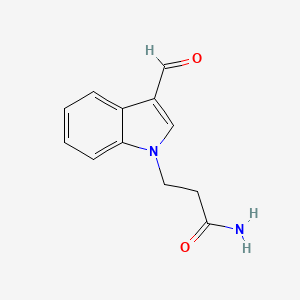

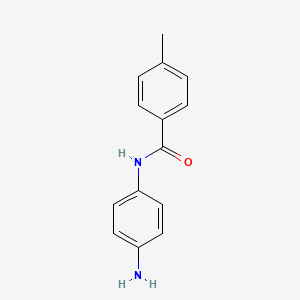

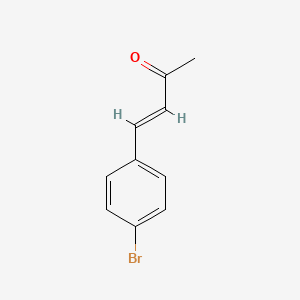

1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine" is a derivative of the pyrazole class, which is known for its diverse biological activities. Pyrazole derivatives have been extensively studied due to their potential pharmacological properties, including their role as σ(1) receptor antagonists, which are relevant in the context of neurogenic pain and neuropathic pain models .

Synthesis Analysis

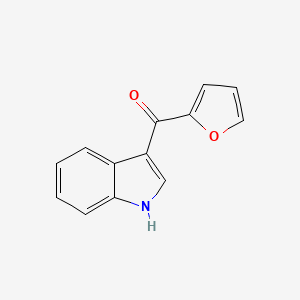

The synthesis of pyrazole derivatives can be achieved through various methods. One approach involves the intramolecular cyclization of vicinal N-[(5-methylfuran-2-yl)methyl]aminoanilides to form 2-methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazoles . Another method includes the synthesis of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives from 6-methoxy-3-methylbenzofuran-2-carboxylic acid and ethyl 3-aryl-1H-pyrazole-5-carboxylate . Additionally, novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives have been synthesized from related pyrazole carboxylate derivatives .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using various spectroscopic techniques, including IR, 1H NMR, HRMS, and X-ray crystal diffraction . The spatial structure of these compounds can be significantly influenced by the substituents on the pyrazole moiety, which can affect their biological activity .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including acylation, condensation with primary amines to form enamines, and tautomeric shifts . The nature of the substituents on the pyrazole ring plays a crucial role in the reactivity and the resulting chemical structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as their optical properties, can be studied through UV-vis absorption and fluorescence spectral characteristics. These properties are influenced by the substituents in the N-1 position of the pyrazole moiety and the para position of the benzene moiety. The absorption maxima and emission spectra can vary significantly depending on these groups, and changes in solvent polarity can also affect these spectra .

Wissenschaftliche Forschungsanwendungen

1. Antitumor, Antifungal, and Antibacterial Pharmacophore Sites

Research on pyrazole derivatives, including 1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine, has indicated potential applications in identifying pharmacophore sites for antitumor, antifungal, and antibacterial activities. The study involved synthesis, characterization, and the analysis of biological activity against breast cancer and microbes, highlighting the compound's potential in medical research and drug development (Titi et al., 2020).

2. Synthesis of Benzimidazoles

Another aspect of research involving this compound focuses on its role in the synthesis of 2-Methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazoles. This process involves intramolecular cyclization and has implications for the development of new chemical entities with potential applications in various fields, including pharmaceuticals and materials science (Stroganova et al., 2013).

3. Impact on Reductive Cyclization in Pyrazole Derivatives

Research also delves into the impact of intramolecular hydrogen bonding on the reductive cyclization process in pyrazole derivatives. Understanding this process is crucial for the synthesis of substituted pyrazolo[3,4-b]quinoxalines, which can have significant implications in the development of new pharmaceuticals and materials (Szlachcic et al., 2020).

4. Corrosion Inhibition

In the field of materials science, the study of bipyrazolic compounds, including variants of the compound , has shown effectiveness in inhibiting the corrosion of pure iron in acidic media. This application is vital for protecting industrial materials and infrastructures (Chetouani et al., 2005).

Eigenschaften

IUPAC Name |

2-[(5-methylfuran-2-yl)methyl]pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-7-2-3-8(13-7)6-12-9(10)4-5-11-12/h2-5H,6,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZODKTCDAKNWFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CN2C(=CC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360276 |

Source

|

| Record name | 1-[(5-Methylfuran-2-yl)methyl]-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine | |

CAS RN |

956193-08-1 |

Source

|

| Record name | 1-[(5-Methylfuran-2-yl)methyl]-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331879.png)

![N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine](/img/structure/B1331904.png)

![7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1331923.png)